Cas no 1228182-64-6 (methyl 2-(methylamino)-5-nitropyridine-3-carboxylate)

methyl 2-(methylamino)-5-nitropyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 2-(methylamino)-5-nitronicotinate
- 3-Pyridinecarboxylic acid, 2-(methylamino)-5-nitro-, methyl ester
- methyl 2-(methylamino)-5-nitropyridine-3-carboxylate
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- MDL: MFCD16622796
- インチ: 1S/C8H9N3O4/c1-9-7-6(8(12)15-2)3-5(4-10-7)11(13)14/h3-4H,1-2H3,(H,9,10)
- InChIKey: HTZBLXXWGQTRJC-UHFFFAOYSA-N
- SMILES: C1(NC)=NC=C([N+]([O-])=O)C=C1C(OC)=O
methyl 2-(methylamino)-5-nitropyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR303671-500mg |
Methyl 2-(methylamino)-5-nitronicotinate |
1228182-64-6 | 500mg |
£126.00 | 2024-05-23 | ||
abcr | AB269551-500mg |
Methyl 2-(methylamino)-5-nitronicotinate, 95%; . |
1228182-64-6 | 95% | 500mg |
€215.40 | 2025-02-15 | |
A2B Chem LLC | AI78747-5mg |
Methyl 2-(methylamino)-5-nitronicotinate |
1228182-64-6 | >95% | 5mg |
$214.00 | 2024-04-20 | |
Ambeed | A458977-5g |
Methyl 2-(methylamino)-5-nitronicotinate |
1228182-64-6 | 97% | 5g |
$639.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513549-500mg |
Methyl 2-(methylamino)-5-nitronicotinate |
1228182-64-6 | 98% | 500mg |
¥1437.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513549-1g |
Methyl 2-(methylamino)-5-nitronicotinate |
1228182-64-6 | 98% | 1g |
¥2450.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513549-50mg |
Methyl 2-(methylamino)-5-nitronicotinate |
1228182-64-6 | 98% | 50mg |
¥1606.00 | 2024-08-09 | |
abcr | AB269551-1 g |
Methyl 2-(methylamino)-5-nitronicotinate, 95%; . |
1228182-64-6 | 95% | 1g |
€315.00 | 2023-04-26 | |
Apollo Scientific | OR303671-1g |
Methyl 2-(methylamino)-5-nitronicotinate |
1228182-64-6 | 1g |
£170.00 | 2024-05-23 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD602509-5g |
Methyl 2-(methylamino)-5-nitronicotinate |
1228182-64-6 | 97% | 5g |
¥4389.0 | 2023-04-04 |
methyl 2-(methylamino)-5-nitropyridine-3-carboxylate 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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7. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
methyl 2-(methylamino)-5-nitropyridine-3-carboxylateに関する追加情報
Methyl 2-(Methylamino)-5-Nitropyridine-3-Carboxylate: A Comprehensive Overview
Methyl 2-(methylamino)-5-nitropyridine-3-carboxylate, with the CAS number 1228182-64-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methylamino group at position 2, a nitro group at position 5, and a methyl ester at position 3. The combination of these functional groups makes it a versatile molecule with potential applications in drug design and chemical synthesis.
The pyridine ring serves as the core structure of this compound, providing a rigid framework for the substitution of various functional groups. The methylamino group at position 2 introduces basicity and can participate in hydrogen bonding, which is crucial for interactions in biological systems. The nitro group at position 5 adds electron-withdrawing properties, enhancing the compound's reactivity and stability. The methyl ester at position 3 contributes to the molecule's solubility and bioavailability, making it more suitable for pharmacological applications.
Recent studies have highlighted the potential of methyl 2-(methylamino)-5-nitropyridine-3-carboxylate as a lead compound in the development of new pharmaceutical agents. Researchers have explored its role in inhibiting key enzymes involved in inflammatory processes, suggesting its potential as an anti-inflammatory agent. Additionally, its ability to modulate cellular signaling pathways has led to investigations into its anti-cancer properties.
In terms of synthesis, methyl 2-(methylamino)-5-nitropyridine-3-carboxylate can be prepared through a multi-step process involving nucleophilic substitution and oxidation reactions. The synthesis begins with the preparation of the pyridine derivative, followed by the introduction of the methylamino and nitro groups through selective substitution. The final step involves esterification to introduce the methyl ester group, resulting in the desired compound.
The structural versatility of this compound has also made it a valuable intermediate in organic synthesis. Its ability to undergo further modifications allows chemists to explore a wide range of derivatives with diverse biological activities. For instance, substituting the methyl ester with other functional groups can yield compounds with enhanced pharmacokinetic properties.
From an environmental perspective, methyl 2-(methylamino)-5-nitropyridine-3-carboxylate has been studied for its biodegradability and ecological impact. Research indicates that under certain conditions, this compound can undergo microbial degradation, reducing its persistence in the environment. However, further studies are required to fully understand its environmental fate and potential risks.
In conclusion, methyl 2-(methylamino)-5-nitropyridine-3-carboxylate (CAS No. 1228182-64-6) is a multifaceted compound with promising applications in drug discovery and chemical synthesis. Its unique structure and functional groups make it an attractive candidate for further research into its biological activities and synthetic potential.
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